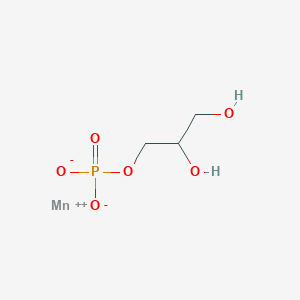
4-Biphenylglyoxal hydrate
Overview
Description
4-Biphenylglyoxal hydrate is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemistry and Reaction Mechanisms :
- 4-Biphenylyloxenium ion, generated from the hydrolysis of 4-acetoxy-4-phenyl-2,5-cyclohexadienone, demonstrates its utility in understanding reaction mechanisms and ion stability. It has a shorter lifetime and is less selective in aqueous solutions compared to the nitrenium ion, offering insights into the stability and reactivity of related carbenium and oxenium ions (Novak & Glover, 2004).
Antiviral and Antitumor Agents :
- 4,4'-Biphenyldiglyoxal hydrate (Xenaldial) has been reported to inhibit the multiplication of various viruses in vitro and is effective in treating viral hepatitis and influenza in mice. Its derivatives have been synthesized to search for more effective antiviral and antitumor agents, indicating its potential in medicinal chemistry (Wu, 1965).
Ligand and Complex Synthesis :
- It serves as a starting point in synthesizing 4-biphenylhydroximoyl chloride, leading to the creation of new substituted ketooximes and their complexes with metals like cadmium(II), cobalt(II), and nickel(II). These compounds have potential applications in coordination chemistry and materials science (Karipcin & Arabali, 2006).
Material Science and Polymer Chemistry :
- Hydrazo-bridged diamines derived from biphenyl compounds have been synthesized and polymerized to create new polyimides with high thermal stability and glass transition temperatures. These materials are significant for advanced materials science and engineering applications (Saeed et al., 2008).
Pharmacological Applications :
- Novel N-[5-(arylidene)-2-(aryl)-4-oxo-thiazolidin-3-yl]-4-biphenylcarboxamide derivatives have been synthesized and evaluated for analgesic and anti-inflammatory activity, highlighting its role in the development of new therapeutic agents (Deep et al., 2012).
Gas Hydrate Inhibition :
- Studies on naturally occurring amino acids as gas hydrate inhibitors have utilized materials like 4-Biphenylglyoxal hydrate to test their efficacy in methane hydrate inhibition. This indicates its relevance in energy and environmental research (Altamash et al., 2017).
Liquid Crystal Research :
- Derivatives of this compound have been explored for their ability to form thermotropic and lyotropic smectic and columnar liquid crystalline phases, demonstrating its potential in the development of advanced display and sensor technologies (Kölbel et al., 1998).
Electrochemistry and Battery Research :
- The compound has been studied as an electrolyte additive to enhance the safety and cycle life of rechargeable lithium cells, showcasing its importance in developing more reliable and efficient energy storage systems (Tobishima et al., 2003).
Safety and Hazards
4-Biphenylglyoxal hydrate is associated with certain hazards. It has been assigned the signal word “Warning” and is associated with the hazard statements H302, H315, and H319 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and taking off contaminated clothing and washing it before reuse .
Future Directions
While specific future directions for research on 4-Biphenylglyoxal hydrate are not outlined in the literature, the compound’s potential interactions with biological systems could be an area of interest. For instance, its effects on skin health could be explored further, given the known benefits of certain plant oils on skin health . Additionally, its potential uses in pharmaceutical applications, such as drug delivery, could be investigated.
Mechanism of Action
Target of Action
The primary target of 4-Biphenylglyoxal hydrate is the rhinovirus . Rhinoviruses are the most common viral infective agents in humans and are the predominant cause of the common cold .
Mode of Action
This compound is believed to work by reacting with the glyoxal in the rhinovirus , which leads to its destruction . This interaction disrupts the virus’s ability to replicate, thereby inhibiting its infectious capability .
Biochemical Pathways
It is known that the compound interacts with the glyoxal in the rhinovirus . Glyoxal is a natural organic compound that plays a role in various biochemical processes, including the formation of advanced glycation end-products (AGEs). By reacting with glyoxal, this compound may disrupt these processes, leading to the destruction of the virus .
Result of Action
The primary result of the action of this compound is the destruction of the rhinovirus . This leads to a reduction in the symptoms of the common cold and other illnesses caused by the rhinovirus . Additionally, this compound has been found to have anti-infective properties, suggesting that it may be used as an alternative treatment for viral infections .
Biochemical Analysis
Biochemical Properties
4-Biphenylglyoxal hydrate interacts with various biomolecules in biochemical reactions. It is believed to react with the glyoxal in the rhinovirus, leading to the virus’s destruction
Cellular Effects
The cellular effects of this compound are primarily related to its antiviral activity. It is believed to influence cell function by interacting with the glyoxal in the rhinovirus, leading to the virus’s destruction
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with the glyoxal in the rhinovirus, leading to the virus’s destruction This suggests that it may bind to biomolecules in the virus, potentially inhibiting or activating enzymes and causing changes in gene expression
Properties
IUPAC Name |
2,2-dihydroxy-1-(4-phenylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,14,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYMAUICCMLWCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10921398 | |
| Record name | 1-([1,1'-Biphenyl]-4-yl)-2,2-dihydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10921398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1145-04-6 | |
| Record name | 1-[1,1′-Biphenyl]-4-yl-2,2-dihydroxyethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1145-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetophenone, 2,2-dihydroxy-4'-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001145046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-([1,1'-Biphenyl]-4-yl)-2,2-dihydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10921398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Difluoromethyl)thio]benzene](/img/structure/B72450.png)












